ADT-OH

Description

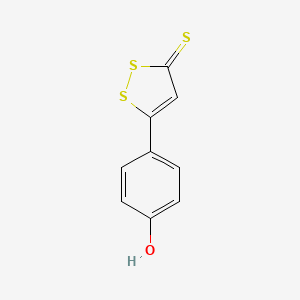

metabolite of anethol trithione; structure given in first source

Properties

IUPAC Name |

5-(4-hydroxyphenyl)dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBBKLMHAILHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=S)SS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939623, DTXSID00901548 | |

| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18274-81-2 | |

| Record name | Desmethylanethol trithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of ADT-OH in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiocyclopentene-3-thione) is a synthetic compound recognized for its role as a slow-releasing hydrogen sulfide (B99878) (H₂S) donor. Emerging research has highlighted its potential as a potent anti-cancer agent, demonstrating efficacy across a variety of tumor types. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, offering valuable insights for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: A Multi-faceted Approach

This compound's anti-cancer activity is not mediated by a single pathway but rather through a coordinated series of molecular events that collectively inhibit cancer cell proliferation, survival, and metastasis. The primary mechanisms include the induction of apoptosis, inhibition of key signaling pathways crucial for cell migration and survival, and induction of cell cycle arrest.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in cancer cells.[1] One of the key mechanisms is through the upregulation of Fas-Associated Death Domain (FADD), a critical adaptor protein in the extrinsic apoptosis pathway.[1] this compound treatment leads to an increase in FADD protein levels, which in turn facilitates the activation of caspase-8 and the subsequent executioner caspase-3, culminating in programmed cell death.[2] Furthermore, this compound has been observed to suppress the ubiquitin-induced degradation of FADD by downregulating the expression of MKRN1, an E3 ubiquitin ligase of FADD.[3]

In addition to the FADD-dependent pathway, this compound also promotes apoptosis by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκBα, which leads to the inhibition of NF-κB activation.[3] This results in the downregulation of anti-apoptotic proteins such as XIAP and Bcl-2, thereby sensitizing cancer cells to apoptosis.[2][3]

Inhibition of Metastasis and Cell Migration

A significant aspect of this compound's anti-cancer profile is its ability to inhibit metastasis. This is achieved primarily through the suppression of the Focal Adhesion Kinase (FAK) signaling pathway.[4] this compound treatment leads to a significant decrease in both the total expression and the phosphorylation of FAK.[4] This, in turn, reduces the levels of Paxillin, a downstream effector of FAK, ultimately impairing cell migration and invasion.[4] The PTEN/FAK/Paxillin pathway has been identified as a direct target of this compound in mediating its effects on cell migration.[4]

Furthermore, this compound has been shown to reverse the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer metastasis. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers N-cadherin and Vimentin.[4]

Modulation of Key Signaling Pathways

This compound's influence extends to several other critical signaling pathways that are often dysregulated in cancer:

-

CSE/CBS Pathway: this compound has been shown to suppress the Cystathionine γ-lyase (CSE) and Cystathionine β-synthase (CBS) pathway, which is involved in endogenous H₂S production and has been implicated in tumor progression.[4]

-

PI3K/Akt/mTOR and RAS/RAF/MEK/ERK Pathways: In breast cancer cells, a conjugate of hyaluronic acid and this compound (HA-ADT) has been found to suppress both the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways, leading to the inhibition of proliferation, migration, and invasion.[2]

Cell Cycle Arrest

This compound can induce cell cycle arrest, further contributing to its anti-proliferative effects. Studies in melanoma cells have shown that this compound treatment leads to an arrest in the G₂/M phase of the cell cycle.[4]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A375 | Malignant Melanoma | 11.67 | [4] |

| B16F10 | Malignant Melanoma | 5.653 | [4] |

| MEFs (non-cancerous) | Mouse Embryonic Fibroblasts | 32.37 | [4] |

Note: The higher IC₅₀ value in non-cancerous MEFs suggests a degree of selectivity of this compound for cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.8–100 µM) for 24, 48, or 72 hours.[1]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FAK, p-FAK, Paxillin, E-cadherin, N-cadherin, Vimentin, FADD, cleaved caspase-3, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

-

Cell Preparation: Starve cancer cells in a serum-free medium for 12-24 hours.

-

Assay Setup: Place Transwell inserts (8.0 µm pore size) into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Propidium (B1200493) Iodide Staining: Add propidium iodide (PI) staining solution to the cells and incubate in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G₀/G₁, S, and G₂/M phases).

Visualizations

Signaling Pathways Affected by this compound

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Workflow for Western Blot Analysis

Caption: A typical workflow for Western blot analysis.

Conclusion

This compound represents a promising therapeutic candidate with a multi-pronged mechanism of action against cancer cells. By inducing apoptosis, inhibiting key signaling pathways involved in metastasis and survival, and causing cell cycle arrest, this compound effectively curtails cancer progression. The detailed understanding of its molecular targets and pathways, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigations into its therapeutic potential. The provided experimental protocols serve as a practical resource for researchers aiming to validate and expand upon these findings.

References

- 1. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of ADT-OH: A Deep Dive into its Biological Functions and Signaling Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the biological functions and signaling pathways of ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a potent hydrogen sulfide (B99878) (H₂S) donor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of H₂S-releasing compounds, particularly in the context of oncology.

Core Biological Functions of this compound

This compound has emerged as a significant area of research due to its diverse biological activities, primarily centered around its ability to slowly release hydrogen sulfide, a key gaseous signaling molecule. Its functions are particularly prominent in cancer biology, where it exhibits anti-proliferative, pro-apoptotic, and anti-metastatic properties.

In melanoma, this compound has been shown to inhibit cell migration, invasion, and proliferation.[1] It can arrest the cell cycle at the G2/M phase and induce apoptosis, or programmed cell death, in melanoma cells.[1] Furthermore, this compound has been observed to increase intracellular reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells.[1] Beyond melanoma, this compound has demonstrated synergistic effects with conventional chemotherapy agents like celecoxib (B62257) in colorectal cancer, enhancing their anti-tumor activity.

A noteworthy aspect of this compound's biological profile is its selective cytotoxicity. Studies have shown that it has a more potent inhibitory effect on the proliferation of tumor cells compared to normal cells.[2] For instance, treatment with 12.5 μM this compound resulted in a 55.74% reduction in the proliferation of B16F10 melanoma cells, while only causing a 27.64% reduction in the proliferation of normal mouse embryonic fibroblasts (MEFs).[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | Cell Type | IC50 Value (μM) | Reference |

| A375 | Human Melanoma | 11.67 | [1] |

| B16F10 | Mouse Melanoma | 5.653 | [1] |

| MEFs | Mouse Embryonic Fibroblasts (Normal) | 32.37 | [1] |

Table 2: Effects of this compound on Cell Proliferation and Apoptosis

| Cell Line | Concentration (μM) | Effect | Percentage | Reference |

| B16F10 | 12.5 | Inhibition of Proliferation | 55.74% | [2] |

| MEFs | 12.5 | Inhibition of Proliferation | 27.64% | [2] |

| B16F10 | 12.5 | Apoptosis Induction | 15.02% | [2] |

| B16F10 | 25 | Apoptosis Induction | 41.95% | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. These pathways are central to cell survival, proliferation, and metastasis.

FAK/Paxillin Signaling Pathway

This compound has been shown to inhibit the FAK/Paxillin signaling pathway, which is crucial for cell adhesion, migration, and invasion.[1] By downregulating the phosphorylation of Focal Adhesion Kinase (FAK) and the expression of Paxillin, this compound disrupts the formation of focal adhesions, thereby impeding the metastatic potential of cancer cells.[1]

Caption: this compound inhibits the FAK/Paxillin signaling pathway.

FADD-Dependent Apoptotic Pathway

This compound is a potent inducer of apoptosis through the Fas-Associated Death Domain (FADD)-dependent pathway.[2][3] It upregulates the expression of FADD by downregulating MKRN1, an E3 ubiquitin ligase that targets FADD for degradation.[3] This leads to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis. Furthermore, this compound inhibits the NF-κB signaling pathway, resulting in the downregulation of anti-apoptotic proteins such as XIAP and Bcl-2.[3]

Caption: this compound induces apoptosis via the FADD-dependent pathway.

PI3K/AKT/mTOR and Ras/Raf/MEK/ERK Signaling Pathways

In breast cancer cells, a conjugate of hyaluronic acid and this compound (HA-ADT) has been shown to suppress tumor growth by inhibiting the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways. These pathways are fundamental for cell proliferation, survival, and angiogenesis.

Caption: HA-ADT-OH inhibits PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.

Detailed Experimental Protocols

A comprehensive understanding of the biological effects of this compound necessitates a review of the experimental methodologies employed in its study.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells (e.g., A375, B16F10, MEFs) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) for a specified duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the cell viability against the log of the drug concentration.

Western Blotting

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FAK, Paxillin, FADD, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay

-

Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.

-

Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 μL pipette tip.

-

Treatment: Wash the cells with phosphate-buffered saline (PBS) to remove detached cells and add fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0 and 24 hours).

-

Data Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

Caption: Workflow of the wound healing assay.

Transwell Invasion Assay

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 μm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber.

-

Treatment: Add medium containing this compound to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

References

- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ADT-OH in Inducing Apoptosis in Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, induces apoptosis in melanoma cells. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.

Core Findings: this compound's Dual Action and Apoptotic Induction

This compound exhibits a concentration-dependent dual role in melanoma. At lower concentrations (below 12.5 μM), its primary effect is the suppression of cell migration and invasion. However, at higher concentrations (exceeding 12.5 μM), this compound significantly triggers apoptosis, or programmed cell death, in melanoma cells.[1] This apoptotic induction is a key focus of its anti-cancer potential.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on melanoma cell lines.

| Cell Line | This compound Concentration | Effect | Reference |

| B16F10, B16F1, A375 | > 12.5 μM | Significant induction of apoptosis | [1] |

| B16F10, B16F1, A375 | < 12.5 μM | No significant apoptosis; inhibition of cell migration | [1] |

| B16F10 | 10 μM | Significant elevation of FADD protein levels | [2] |

| B16F10 | 10 μM | Upregulation of cleaved caspase-8, cleaved caspase-3, and cleaved-PARP | [2] |

| A375 | 51.4 μM | IC50 for proliferation inhibition of a related H₂S donor, ADA | [3] |

| Parameter | Condition | Observation | Reference |

| Cell Cycle | This compound treatment | Arrested tumor cells in the G₂/M phase | [1] |

| Reactive Oxygen Species (ROS) | This compound treatment | Increased ROS content in melanoma cells | [1] |

Signaling Pathways of this compound-Induced Apoptosis

This compound orchestrates apoptosis in melanoma cells primarily through the FADD-dependent extrinsic pathway and by modulating the NF-κB signaling cascade.

FADD-Dependent Extrinsic Apoptosis Pathway

This compound enhances the expression of Fas-Associated Death Domain (FADD), a crucial adaptor protein in the extrinsic apoptosis pathway. It achieves this by downregulating Makorin ring finger protein 1 (MKRN1), an E3 ubiquitin ligase that targets FADD for degradation.[4][5] The elevated levels of FADD lead to the activation of caspase-8, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis.[2][4]

Inhibition of NF-κB Survival Signaling

This compound also promotes apoptosis by inhibiting the pro-survival NF-κB signaling pathway. It prevents the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and inactive.[5] This inhibition leads to the downregulation of NF-κB's target anti-apoptotic genes, including XIAP (X-linked inhibitor of apoptosis protein) and Bcl-2.[2][4][5] The reduction of these anti-apoptotic proteins sensitizes the melanoma cells to apoptotic stimuli.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound and melanoma.

Cell Culture

-

Cell Lines: Human melanoma (A375) and murine melanoma (B16F10, B16F1) cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Apoptosis Assays

-

Flow Cytometry:

-

Melanoma cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

-

-

Western Blot Analysis:

-

Cells are treated with this compound and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved-PARP, FADD, Bcl-2, XIAP, p65, IκBα) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability and Proliferation Assays

-

CCK-8 Assay:

-

Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

-

After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the apoptotic effects of this compound on melanoma cells.

Conclusion

This compound presents a promising therapeutic strategy for melanoma by inducing apoptosis through well-defined molecular pathways. Its ability to upregulate the FADD-dependent extrinsic apoptotic pathway while concurrently inhibiting the pro-survival NF-κB signaling cascade underscores its potential as an anti-cancer agent. Further research, guided by the protocols and understanding outlined in this guide, will be crucial in translating these preclinical findings into clinical applications.

References

- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Hydrogen Sulfide Releasing Molecule Acetyl Deacylasadisulfide Inhibits Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Chemical Properties of ADT-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

ADT-OH, chemically known as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is a significant organosulfur compound recognized primarily as a potent hydrogen sulfide (B99878) (H₂S) donor.[1][2] This compound has garnered substantial interest in the scientific community for its diverse pharmacological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound, with a focus on its mechanism of action in cancer models.

Chemical and Physical Properties

This compound is a yellow solid powder with a hydrophobic nature, exhibiting low solubility in aqueous solutions and higher solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[3][4][5] Its identity and fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione | [3] |

| Synonyms | This compound, Desmethylanethole trithione, ACS1, ACS 1, ACS-1, DMADT | [3] |

| CAS Number | 18274-81-2 | [3] |

| Molecular Formula | C₉H₆OS₃ | [3] |

| Molecular Weight | 226.33 g/mol | [3] |

| Appearance | Yellow solid powder | [3] |

| Solubility in Water | 0.25 ± 0.04 mg/mL | [4] |

| Solubility in PBS (pH 7.4) | 0.06 ± 0.01 mg/mL | [4] |

| Log P | Positive | [4] |

Synthesis of this compound

The primary route for obtaining this compound is through the O-demethylation of its precursor, anethole (B165797) dithiolethione (ADT), which is chemically named 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione. This biotransformation is notably carried out by cytochrome P450 enzymes present in liver microsomes.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Hydrogen Sulfide (H₂S) Release

A key characteristic of this compound is its function as a slow-release H₂S donor. The release of H₂S is a critical aspect of its biological activity. In cellular environments, such as in the presence of Human Umbilical Vein Endothelial Cells (HUVECs), this compound demonstrates a rapid initial release of H₂S, with peak levels detected within 30 minutes, followed by a decline. The release of H₂S from this compound is also observed to be more pronounced in liver homogenates as compared to a simple buffer solution, suggesting an enzymatic role in its decomposition to release H₂S. This release is dose-dependent.

Anti-Cancer Activity and Mechanism of Action

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, with a notable selectivity for cancer cells over normal cells.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against different cell lines.

| Cell Line | Cell Type | Incubation Time | IC₅₀ (µM) | Reference(s) |

| A375 | Human Melanoma | 24 hours | 11.67 | [6] |

| B16F10 | Murine Melanoma | 24 hours | 5.653 | [6] |

| MEFs | Mouse Embryonic Fibroblasts | 24 hours | 32.37 | [6] |

| A549 | Human Lung Carcinoma | 48 hours | 66 | |

| B16 | Murine Melanoma | 48 hours | > 50 |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and metastasis.

1. FAK/Paxillin and CSE/CBS Signaling in Melanoma Metastasis

This compound has been shown to inhibit malignant melanoma metastasis by suppressing the Focal Adhesion Kinase (FAK)/Paxillin and the cystathionine-γ-lyase (CSE)/cystathionine-β-synthase (CBS) signaling pathways.[1] This leads to a reduction in cell migration and invasion.

Caption: this compound inhibits melanoma metastasis via FAK/Paxillin and CSE/CBS.

2. Induction of Apoptosis via FADD Upregulation

This compound induces apoptosis in cancer cells by upregulating the Fas-Associated Death Domain (FADD) protein.[7][8] This is achieved by inhibiting the ubiquitin-mediated degradation of FADD. The increased levels of FADD then activate the extrinsic apoptosis pathway.

Caption: this compound induces apoptosis by upregulating FADD.

3. Inhibition of NF-κB Signaling

This compound has also been reported to inhibit the activation of the NF-κB signaling pathway.[7] This leads to the downregulation of anti-apoptotic proteins, further contributing to its pro-apoptotic effects.

Caption: this compound promotes apoptosis by inhibiting NF-κB signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.[6]

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A375, B16F10)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

CCK-8 (Cell Counting Kit-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis

This protocol outlines the general steps for assessing changes in protein expression in response to this compound treatment.[6]

Objective: To analyze the expression levels of proteins in key signaling pathways (e.g., FAK, Paxillin, FADD) after this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified duration.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising therapeutic agent with well-documented anti-cancer properties stemming from its ability to act as a hydrogen sulfide donor and modulate critical cellular signaling pathways. Its synthesis from anethole dithiolethione provides a basis for the development of derivatives with potentially improved pharmacological profiles. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds.

References

- 1. Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione-Based fibrates as potential hypolipidemic and hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 6. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Amino-ADT Provides Access to Hydrolytically Stable Amide-Coupled Hydrogen Sulfide Releasing Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of ADT-OH in Neurobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a slow-releasing hydrogen sulfide (B99878) (H₂S) donor that is emerging as a compound of significant interest in the field of neurobiology. As a gasotransmitter, H₂S is known to play crucial roles in neuromodulation and cytoprotection within the central nervous system. This technical guide synthesizes the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action in promoting neurogenesis and conferring neuroprotection. Detailed experimental protocols for key assays are provided, alongside quantitative data and visualizations of implicated signaling pathways to facilitate further research and drug development in the context of neurodegenerative diseases and neural repair.

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical signaling molecule in the brain, involved in a wide array of physiological processes.[1][2] Dysregulation of H₂S homeostasis has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4] Exogenous H₂S donors, therefore, represent a promising therapeutic strategy. This compound, an organic slow-releasing H₂S donor, offers the potential for sustained and localized H₂S delivery, which may provide advantages over rapidly releasing inorganic salts.[5] This document explores the specific therapeutic applications of this compound in neurobiology, focusing on its demonstrated effects on neural precursor cells and its neuroprotective mechanisms.

Core Mechanisms and Therapeutic Potential

Promotion of Neurogenesis

Recent studies have highlighted the significant potential of this compound in promoting the self-renewal and differentiation of neural precursor cells (NPCs).[6] This suggests its utility in regenerative approaches for neurological disorders characterized by neuronal loss.

Key Findings:

-

Enhanced NPC Proliferation: this compound has been shown to increase the proliferation rate of cultured NPCs, leading to the formation of larger neurospheres.[7] This effect is associated with the upregulation of Cyclin D1, a key regulator of the cell cycle.[7]

-

Directed Neuronal and Oligodendrocytic Differentiation: this compound treatment facilitates the differentiation of NPCs into neurons and oligodendrocytes while inhibiting their differentiation into astrocytes.[6]

-

Promotion of Axonal Growth: The compound has also been observed to enhance the growth of axons, a critical process for the formation of functional neural circuits.[6]

The underlying mechanism for these effects is suggested to involve the activation of key developmental signaling pathways. The expression of β-catenin, TCF7L2, c-Myc, Ngn1, and Ngn2, all crucial for NPC self-renewal and differentiation, is increased in the presence of this compound.[6]

Neuroprotection Against Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in a variety of neurodegenerative conditions. This compound has demonstrated potent neuroprotective effects against oxidative toxicity in neuronal cell lines.[8][9]

Key Findings:

-

Superior Protection Compared to Inorganic Donors: Organic H₂S donors like this compound have been found to be more potent in protecting neuronal cells from glutamate-induced toxicity compared to the inorganic donor sodium hydrosulfide (B80085) (NaHS).[8][9]

-

Distinct Mechanism of Action: Unlike NaHS, which partially restores glutathione (B108866) (GSH) levels, this compound's neuroprotective effect is independent of GSH enhancement.[8]

-

Suppression of AMPK Activation: A key mechanism underlying this compound's neuroprotective effect is the suppression of AMP-activated protein kinase (AMPK) activation. Glutamate-induced oxidative stress leads to AMPK activation, which contributes to neuronal death. This compound effectively attenuates this activation, thereby promoting cell survival.[8][9]

Quantitative Data

The following tables summarize the available quantitative data from key experiments investigating the effects of this compound in a neurobiological context.

| Parameter | Control (DMSO) | This compound (100 µmol/L) | Fold Change | Reference |

| Neurosphere Size (µm²) | Data not explicitly provided, but visually smaller | Visually larger | Not quantified | [7] |

| BrdU Positive Cells (%) | ~15% (estimated from graph) | ~25% (estimated from graph) | ~1.67 | [7] |

| Ki67 Positive Cells (%) | ~20% (estimated from graph) | ~35% (estimated from graph) | ~1.75 | [7] |

| Cyclin D1 Protein Expression (relative to control) | 1.0 | ~2.5 (estimated from blot) | 2.5 | [7] |

Table 1: Effects of this compound on Neural Precursor Cell Proliferation. [7]

| Parameter | Glutamate (B1630785) Alone | Glutamate + this compound (50 µM) | % Protection | Reference |

| HT22 Cell Viability (%) | ~50% | ~80% | ~60% | [10] |

| AMPK Phosphorylation (relative to control) | Increased | Attenuated | Not quantified | [9] |

Table 2: Neuroprotective Effects of this compound against Glutamate-Induced Oxidative Stress. [9][10]

Experimental Protocols

Neural Precursor Cell (NPC) Culture and Proliferation Assay

This protocol is adapted from studies on the effects of this compound on NPCs.[7]

-

NPC Isolation: Isolate NPCs from the cerebral cortical ventricular and subventricular zones of embryonic day 14.5 mice.

-

Neurosphere Culture: Plate the isolated cells in a 24-well plate in serum-free medium supplemented with appropriate growth factors (e.g., EGF and bFGF).

-

This compound Treatment: Treat the cultures with 100 µmol/L this compound or a vehicle control (DMSO).

-

Neurosphere Analysis: After 3 days in culture, measure the size and number of neurospheres per well using imaging software.

-

BrdU Labeling: To assess cell proliferation, add 10 µmol/L BrdU to the culture medium for 4 hours before fixation.

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining for BrdU and a nuclear counterstain (e.g., DAPI).

-

Quantification: Count the number of BrdU-positive and DAPI-positive cells to determine the proliferation rate.

-

Ki67 Staining: As an alternative or complementary proliferation marker, perform immunofluorescence for Ki67.

Western Blot for Cyclin D1 and Phosphorylated AMPK (p-AMPK)

This protocol is a generalized procedure based on standard Western blotting techniques and information from relevant studies.[9][11][12]

-

Sample Preparation:

-

For Cyclin D1: Lyse NPCs (treated with this compound or vehicle) in RIPA buffer supplemented with protease inhibitors.

-

For p-AMPK: Lyse neuronal cells (e.g., HT22), previously treated with glutamate with or without this compound, in a lysis buffer containing both protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-Cyclin D1 or anti-phospho-AMPKα (Thr172)).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) and for p-AMPK, also to total AMPK.

Signaling Pathways and Visualizations

This compound in Neurogenesis via the Wnt/β-Catenin Pathway

This compound has been shown to increase the expression of β-catenin, a key component of the canonical Wnt signaling pathway, which is crucial for neurogenesis.[2][4][6] The activation of this pathway leads to the transcription of target genes, including Cyclin D1, promoting NPC proliferation and differentiation.

References

- 1. Physiological Role of β-Catenin/TCF Signaling in Neurons of the Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Wnt /β-catenin signaling pathway in the adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Role for WNT/β-Catenin Signaling in the Neural Mechanisms of Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of Wnt Signaling in Adult Hippocampal Neurogenesis in Health and Disease [frontiersin.org]

- 5. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulatory effects of this compound on the proliferation of neural precursor cells [cjter.com]

- 8. Frontiers | Wnt/β-Catenin Signaling Promotes Differentiation of Ischemia-Activated Adult Neural Stem/Progenitor Cells to Neuronal Precursors [frontiersin.org]

- 9. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to ADT-OH and Its Effects on Angiogenesis and Vascular Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a synthetic compound known to be a slow-releasing hydrogen sulfide (B99878) (H₂S) donor. As a member of the gasotransmitter family, H₂S is a critical signaling molecule involved in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on angiogenesis and vascular function. It details the experimental evidence for its pro-angiogenic activities in endothelial cells, alongside its seemingly contradictory anti-migratory and anti-invasive properties in the context of cancer. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction to this compound

This compound is an organic molecule that belongs to the dithiocarbonyl class of compounds. Its primary recognized function in biological research is its ability to slowly release hydrogen sulfide (H₂S), a gasotransmitter with diverse signaling roles in the cardiovascular, nervous, and other systems. The controlled release of H₂S from this compound allows for the investigation of its downstream effects without the rapid, bolus delivery associated with inorganic sulfide salts like sodium hydrosulfide (B80085) (NaHS).

Effects of this compound on Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for development, wound healing, and also for pathological conditions such as tumor growth. The effects of this compound on angiogenesis appear to be context-dependent, with current evidence primarily pointing towards a pro-angiogenic role in vascular endothelial cells.

In Vitro Endothelial Cell Tube Formation

The tube formation assay is a widely used in vitro model to assess the potential of endothelial cells to form capillary-like structures, a key step in angiogenesis. Studies have shown that this compound promotes tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).

Quantitative Data Summary

| Assay | Cell Type | Treatment | Observed Effect | Reference |

| Tube Formation Assay | HUVEC | Conditioned media with permeated this compound | Increased total tube length (p < 0.001) | [1] |

Experimental Protocol: HUVEC Tube Formation Assay with this compound

This protocol is adapted from the methodology used in studies investigating the angiogenic potential of this compound[1].

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement membrane matrix (e.g., Matrigel®)

-

This compound

-

24-well culture plates

-

Calcein-AM (for fluorescence imaging)

-

Inverted microscope with fluorescence capabilities

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Preparation of Basement Membrane Matrix:

-

Thaw basement membrane matrix on ice overnight.

-

Pipette 250 µL of the cold liquid matrix into each well of a pre-chilled 24-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Preparation and Seeding:

-

Culture HUVECs to 70-80% confluency.

-

Harvest cells using trypsin and resuspend in endothelial cell growth medium.

-

Prepare a cell suspension containing the desired concentration of this compound. A range of concentrations should be tested to determine a dose-response.

-

Seed 1.5 x 10⁴ to 2 x 10⁴ HUVECs onto the solidified matrix in each well.

-

-

Incubation and Treatment:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

If not already included in the seeding medium, add this compound at various concentrations to the wells.

-

-

Visualization and Quantification:

-

After 4-18 hours of incubation, visualize the formation of capillary-like structures using a phase-contrast microscope.

-

For fluorescence imaging, incubate the cells with Calcein-AM (2 µg/mL) for 30 minutes.

-

Capture images of the tube network.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Experimental Workflow: Tube Formation Assay

Workflow for the in vitro HUVEC tube formation assay.

Effects of this compound on Vascular Function

Beyond its role in forming new blood vessels, this compound, through the release of H₂S, is implicated in modulating various aspects of vascular function.

Endothelial Cell Migration

Endothelial cell migration is a prerequisite for angiogenesis. Interestingly, while promoting tube formation, studies on cancer cells have shown that this compound can inhibit cell migration.

Quantitative Data Summary

| Assay | Cell Type | Treatment (this compound) | Observed Effect | Reference |

| Wound Healing Assay | B16F10 Melanoma | 6.3 µM | Significantly reduced cell migration | [2] |

| Transwell Migration Assay | B16F10 Melanoma | Dose-dependent | Inhibited migration and invasion | [2] |

This dichotomy suggests that the effect of this compound on cell migration may be highly dependent on the cell type and the specific signaling pathways that are dominant in that context. In endothelial cells, the pro-angiogenic signaling may override migratory-inhibitory pathways seen in cancer cells.

Experimental Protocol: Endothelial Cell Transwell Migration Assay

This is a general protocol that can be adapted for use with this compound.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM) with supplements

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

This compound

-

Chemoattractant (e.g., VEGF or serum)

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet for staining

Procedure:

-

Cell Preparation:

-

Culture HUVECs to 70-90% confluency.

-

Serum-starve the cells for 2-6 hours prior to the assay.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add this compound at various concentrations to the upper or lower chamber, depending on the experimental design.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

-

Analysis:

-

Remove the Transwell inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with crystal violet for 20 minutes.

-

Wash the inserts with water to remove excess stain.

-

Count the number of migrated cells in several random fields under a microscope.

-

Experimental Workflow: Transwell Migration Assay

Workflow for the in vitro Transwell migration assay.

Aortic Ring Assay

Experimental Protocol: Aortic Ring Assay

This is a general protocol that can be adapted for use with this compound.

Materials:

-

Thoracic aorta from a rat or mouse

-

Basement membrane matrix

-

Endothelial cell growth medium

-

This compound

-

48-well culture plates

-

Surgical instruments

-

Stereomicroscope

Procedure:

-

Aorta Dissection:

-

Euthanize the animal and excise the thoracic aorta under sterile conditions.

-

Place the aorta in cold serum-free medium.

-

Under a stereomicroscope, carefully remove the periaortic fibro-adipose tissue.

-

Cross-section the aorta into 1-2 mm thick rings.

-

-

Embedding Aortic Rings:

-

Coat the wells of a 48-well plate with a thin layer of basement membrane matrix and allow it to solidify at 37°C.

-

Place one aortic ring in the center of each well.

-

Cover the ring with another layer of the matrix.

-

-

Culture and Treatment:

-

Add endothelial cell growth medium to each well.

-

Add this compound at various concentrations to the medium.

-

Incubate at 37°C in a 5% CO₂ incubator.

-

-

Analysis:

-

Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a phase-contrast microscope.

-

Quantify the angiogenic response by measuring the length and number of sprouts.

-

Signaling Pathways Implicated in this compound's Vascular Effects

The biological effects of this compound are mediated by the signaling cascades initiated by its release of H₂S.

Pro-Angiogenic Signaling in Endothelial Cells

In endothelial cells, H₂S donors have been shown to activate pro-angiogenic pathways. A key pathway implicated is the PI3K/Akt/eNOS cascade .

Proposed pro-angiogenic signaling pathway of this compound in endothelial cells.

Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a potent vasodilator and a key mediator of angiogenesis, promoting endothelial cell proliferation, migration, and survival.

Anti-Migratory Signaling in Cancer Cells

In contrast to its effects on endothelial cells, in melanoma cells, this compound has been shown to inhibit migration and invasion by suppressing the FAK/Paxillin and Akt signaling pathways [2].

Inhibitory signaling pathway of this compound on cancer cell migration and invasion.

Focal Adhesion Kinase (FAK) and Paxillin are key components of focal adhesions, which are critical for cell migration. By inhibiting the phosphorylation and activation of FAK and its downstream target Paxillin, this compound disrupts the machinery required for cell movement in these cancer cells. The inhibition of Akt in this context further contributes to the anti-migratory phenotype.

Discussion and Future Directions

The available evidence paints a complex picture of this compound's effects on angiogenesis and vascular function. In vascular endothelial cells, the dominant effect appears to be pro-angiogenic, likely mediated through the PI3K/Akt/eNOS pathway. This suggests potential therapeutic applications for this compound in conditions where promoting blood vessel growth is beneficial, such as in wound healing and ischemic diseases.

However, the potent anti-migratory and anti-invasive effects observed in cancer cells highlight the importance of cellular context. This dual functionality opens up intriguing possibilities for therapeutic strategies. For instance, targeted delivery of this compound to tumors could potentially inhibit metastasis, while its pro-angiogenic effects might need to be considered and managed.

Future research should focus on several key areas:

-

Dose-response studies: Establishing clear dose-response curves for this compound's effects on endothelial cell tube formation, migration, and proliferation is crucial for understanding its therapeutic window.

-

In vivo studies: While in vitro and ex vivo data are valuable, in vivo studies are necessary to confirm the angiogenic and vascular effects of this compound in a physiological setting.

-

Signaling pathway elucidation: Further investigation is needed to confirm the precise signaling mechanisms by which this compound exerts its effects in endothelial cells and to understand the molecular basis for its differential effects in various cell types.

-

Vascular permeability: The effect of this compound on vascular permeability, a key aspect of vascular function, remains to be thoroughly investigated.

Conclusion

This compound, as a slow-releasing H₂S donor, is a valuable tool for studying the role of this gasotransmitter in vascular biology. Current evidence suggests that it has pro-angiogenic effects in endothelial cells, primarily through the PI3K/Akt/eNOS pathway. In contrast, it exhibits anti-migratory properties in some cancer cells by inhibiting FAK/Paxillin and Akt signaling. This in-depth technical guide provides a foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound and harness its therapeutic potential. The detailed protocols and pathway diagrams presented herein are intended to facilitate the design and execution of future studies in this promising area of research.

References

The Rise of Dithiolethiones: A Technical Guide to their Discovery and Development as Hydrogen Sulfide (H₂S) Donors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen sulfide (B99878) (H₂S), once known only for its toxicity, is now recognized as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) in regulating a vast array of physiological processes. The therapeutic potential of harnessing H₂S signaling has spurred the development of donor molecules capable of controlled release. Among these, the 3H-1,2-dithiole-3-thione scaffold has emerged as a privileged pharmacophore. These organosulfur compounds, including the notable anethole (B165797) dithiolethione (ADT), are not mere H₂S sources; they are sophisticated prodrugs whose bioactivation is intricately linked to cellular metabolic and redox pathways. This technical guide provides an in-depth exploration of the discovery of dithiolethiones, the complex mechanisms governing their H₂S release, their modulation of key cytoprotective signaling pathways, and the experimental methodologies crucial for their evaluation.

Discovery and Key Dithiolethione-Based H₂S Donors

The history of dithiolethiones predates their recognition as H₂S donors. Initially, compounds like 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (oltipraz) were investigated for other therapeutic properties, including as antischistosomal agents.[1] Subsequent research revealed their potent cancer chemopreventive effects, which were found to be mediated by the induction of Phase II detoxifying enzymes.[1][2] This cytoprotective activity is now understood to be linked to their ability to modulate cellular redox signaling, a function intertwined with H₂S biology.

The most extensively studied dithiolethiones as H₂S donors include:

-

Anethole Dithiolethione (ADT) : 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione is a clinically used hepatoprotective and choleretic drug that has been identified as a slow-release H₂S prodrug.[3][4]

-

ADT-OH (ACS 1) : The O-demethylated metabolite of ADT, 5-(p-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is also a key player in H₂S generation.[5][6]

-

Anethole Dithiolone (ADO) : A metabolite of ADT where the exocyclic thione sulfur is replaced by oxygen. Studies have shown ADO to be an even more efficient H₂S donor than ADT under metabolic conditions.[7]

Mechanism of H₂S Release: Beyond Simple Hydrolysis

Early hypotheses suggested that H₂S release from dithiolethiones occurred via simple hydrolysis. However, current evidence points to a more complex, enzyme-catalyzed metabolic activation.[7] The formation of H₂S is largely dependent on oxidative metabolism within the liver.

Incubation of ADT with rat liver microsomes in the presence of NADPH and oxygen leads to significant H₂S production.[7] This process is inhibited by agents like N-benzyl-imidazole, strongly implicating the involvement of cytochrome P450 (CYP)-dependent monooxygenases.[7] The metabolic cascade involves two primary competing pathways: O-demethylation and S-oxidation, catalyzed by both CYP enzymes and Flavin-dependent monooxygenases (FMO).[5] This oxidative process leads to the formation of intermediates, such as the ADO sulfoxide, which are crucial for the eventual release of H₂S.[7]

Furthermore, non-enzymatic triggers can also induce H₂S release. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often elevated in pathological conditions, can oxidize the dithiolethione moiety and facilitate H₂S generation.[8]

Core Signaling Pathway: Keap1-Nrf2 Activation

A primary mechanism through which dithiolethiones exert their profound cytoprotective effects is the activation of the Keap1-Nrf2 signaling pathway.[1][9] This pathway is a master regulator of the cellular antioxidant and anti-electrophile response.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[10]

Dithiolethiones, being electrophilic, can react with highly reactive cysteine residues on the Keap1 protein.[10] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[9] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a battery of protective proteins, including Phase II detoxification enzymes (e.g., NAD(P)H:quinone reductase, glutathione (B108866) S-transferases) and antioxidant proteins.[1][11]

Quantitative Data on Dithiolethiones as H₂S Donors and Enzyme Inducers

The efficacy of dithiolethiones varies significantly based on their chemical structure. Comparative studies are essential to identify lead compounds for drug development.

Table 1: Comparison of H₂S Donor Properties

Metabolic studies have demonstrated that the conversion of the exocyclic thione to a ketone (dithiolone) enhances H₂S-releasing capability.

| Compound | Parent Compound | H₂S Releasing Efficiency | Notes |

| Anethole Dithiolone (ADO) | ADT | Higher | ADO is a metabolite of ADT and a better H₂S donor in the presence of liver microsomes.[7] |

| Anethole Dithiolethione (ADT) | - | Lower | Serves as a prodrug, metabolized to more active H₂S-releasing species like ADO.[7] |

Table 2: Comparative Induction of Phase II Enzymes

Extensive research has been conducted to identify dithiolethiones with superior chemopreventive properties compared to the prototype, oltipraz (B1677276). Enzyme induction is a key biomarker for this activity.

| Compound Class | Enzyme Induced | Induction Level vs. Oltipraz | Reference |

| Various Dithiolethiones (17 tested) | NAD(P)H:quinone reductase (NQO1) | 15 compounds showed greater induction | [12] |

| Glutathione S-transferase (GST) | 11 compounds showed greater induction | [12] | |

| Oltipraz Prodrugs (Compounds 5 & 6) | NQO1 | Potency on par with oltipraz | [12][13] |

Data synthesized from studies on murine hepatoma cells and in vivo rat models.[12][13]

Key Experimental Protocols

General Synthesis of Dithiolethiones

A prevalent method for synthesizing the 3H-1,2-dithiole-3-thione core involves the sulfuration of 1,3-dicarbonyl compounds or their equivalents.[14][15]

Principle: This reaction uses a sulfurating agent to replace oxygen atoms with sulfur and to form the dithiole ring.

Typical Protocol (Example: from a 3-oxoester):

-

Reactant Setup: A 3-oxoester is dissolved in a high-boiling point, inert solvent such as toluene (B28343) or xylene.

-

Sulfurating Agent Addition: A mixture of a thionating agent, like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), and elemental sulfur is added to the solution.[14][15] The use of hexamethyldisiloxane (B120664) (HMDO) can improve yields and simplify workup.[14]

-

Reaction: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the reaction mixture is filtered to remove insoluble byproducts. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield the desired 3H-1,2-dithiole-3-thione.

Measurement of H₂S Release: The Methylene (B1212753) Blue Assay

Quantifying H₂S release is critical but challenging due to the gas's volatility and reactivity. The methylene blue (MB) assay is a well-established and widely used colorimetric method.[16][17]

Principle: In a highly acidic environment, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent (FeCl₃) to form the stable blue dye, methylene blue. The absorbance of this dye, measured spectrophotometrically at ~670 nm, is directly proportional to the initial H₂S concentration.[16][18]

Detailed Methodology:

-

H₂S Trapping:

-

Aliquots of the experimental sample (e.g., buffer containing the dithiolethione donor after incubation) are added to a trapping solution of zinc acetate (B1210297) (e.g., 1% w/v).

-

H₂S is trapped as insoluble zinc sulfide (ZnS), which prevents its escape as a gas.

-

-

Reagent Preparation:

-

Reagent A: N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (e.g., 20 mM in 7.2 M HCl).[16]

-

Reagent B: Ferric chloride (FeCl₃) solution (e.g., 30 mM in 1.2 M HCl).[16]

-

-

Color Development:

-

The ZnS precipitate is centrifuged and the supernatant discarded.

-

Deionized water is added to the pellet, followed by Reagent A and then Reagent B.

-

The mixture is vortexed and incubated in the dark at room temperature for 15-30 minutes to allow for full color development.

-

-

Measurement:

-

The absorbance of the solution is measured using a spectrophotometer at a wavelength of 665-675 nm.

-

-

Quantification:

-

A standard curve is generated using known concentrations of a sulfide standard (e.g., NaHS or Na₂S).

-

The H₂S concentration in the unknown sample is determined by interpolating its absorbance value on the standard curve.

-

Interferences: Strong reducing agents can prevent the formation of the blue color, while high turbidity or sample color can interfere with the absorbance reading.[17][18]

Conclusion and Future Directions

Dithiolethiones represent a highly promising class of H₂S-releasing prodrugs. Their unique mechanism of action, which is dependent on metabolic activation, allows for a slower, more sustained release of H₂S that may better mimic endogenous production compared to simple sulfide salts. Furthermore, their potent ability to activate the cytoprotective Keap1-Nrf2 pathway provides a dual mechanism for therapeutic intervention, combining the signaling actions of H₂S with a robust antioxidant and detoxification response.

Future research will likely focus on designing novel dithiolethione derivatives with enhanced potency, selectivity, and organ-specific targeting. The development of hybrid molecules, which couple the dithiolethione pharmacophore to other bioactive agents, is also a burgeoning field.[19] A deeper understanding of the specific CYP and FMO isozymes involved in their metabolism will be crucial for predicting pharmacokinetics and potential drug-drug interactions. As analytical methods for H₂S detection continue to improve in sensitivity and real-time capability, the intricate roles of these fascinating molecules in health and disease will be further elucidated, paving the way for their clinical translation.

References

- 1. Role of phase 2 enzyme induction in chemoprotection by dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism [frontiersin.org]

- 4. Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of H2S Formation from the Metabolism of Anetholedithiolethione and Anetholedithiolone by Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive Oxygen Species-Triggered Hydrogen Sulfide Release and Cancer-Selective Antiproliferative Effect of Anethole Dithiolethione-Containing Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phase 2 enzyme induction by the major metabolite of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NEMI Method Summary - 4500-S2- D [nemi.gov]

- 18. aquaphoenixsci.com [aquaphoenixsci.com]

- 19. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

ADT-OH's impact on mitochondrial function in cancer cells

An In-depth Technical Guide to the Impact of ADT-OH on Mitochondrial Function in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (this compound) is a well-established slow-releasing hydrogen sulfide (B99878) (H₂S) donor, a molecule belonging to a class of compounds known as gasotransmitters that play crucial roles in various biological processes. Recent research has illuminated the potent anti-cancer properties of this compound, particularly its ability to modulate fundamental cellular processes in cancer cells, including apoptosis and metastasis. A significant portion of this compound's mechanism of action converges on the mitochondrion, a central hub for cellular energy production, metabolism, and programmed cell death.

This technical guide provides a comprehensive overview of the multifaceted impact of this compound on mitochondrial function in cancer cells. It consolidates key quantitative data, details the experimental protocols used to elucidate these effects, and visualizes the complex signaling pathways involved. The information presented is intended to serve as a critical resource for researchers investigating novel cancer therapeutics and the intricate role of mitochondrial dynamics in oncology.

Modulation of Mitochondrial Dynamics and Morphology by this compound

Mitochondria are not static organelles but exist in a dynamic equilibrium between fusion (merging) and fission (division) events. This balance is critical for maintaining mitochondrial health, regulating cellular metabolism, and controlling cell fate. In many aggressive cancers, such as triple-negative breast cancer (TNBC), this balance is skewed towards fission, resulting in fragmented, dot-like mitochondria that support cancer cell migration and metabolic plasticity.